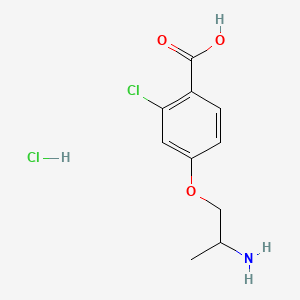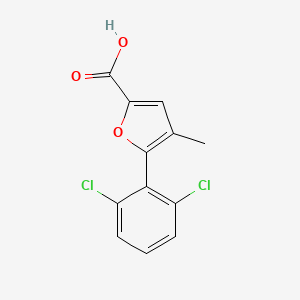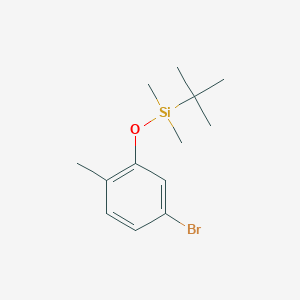![molecular formula C10H16O3 B13457576 Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions, particularly [2 + 2] cycloaddition reactions. These reactions are initiated by light and result in the formation of the bicyclic structure . The reaction conditions often include the use of specific wavelengths of light and appropriate solvents to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures.
Scientific Research Applications
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it useful in studying enzyme mechanisms and developing pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to its azabicyclic counterparts. This uniqueness makes it valuable for specific applications where the presence of an oxygen atom in the bicyclic ring is advantageous.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)12-6-10/h7H,4-6H2,1-3H3 |
InChI Key |
QFMPDTVNGDEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
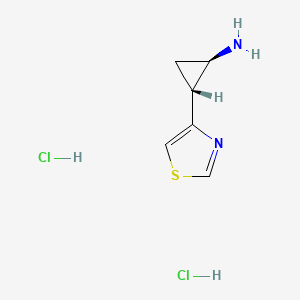
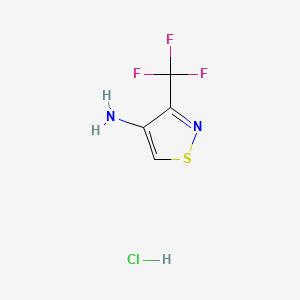
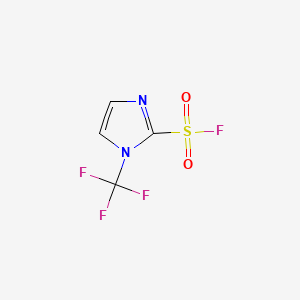
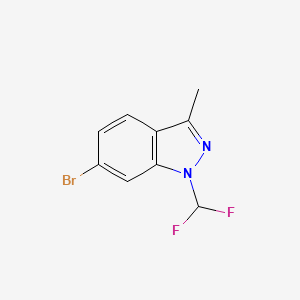

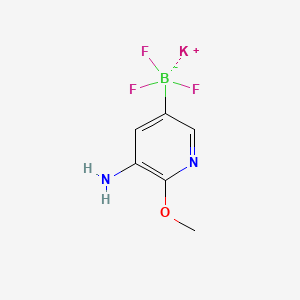
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)



